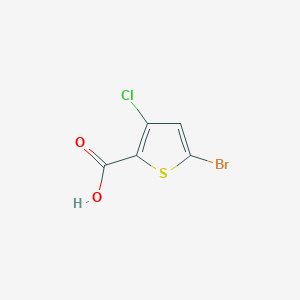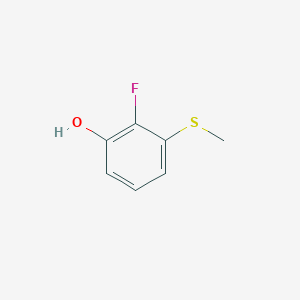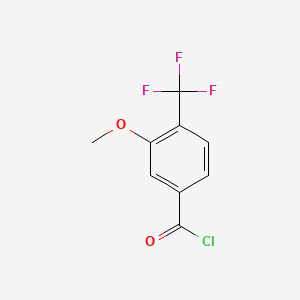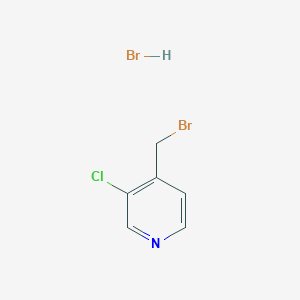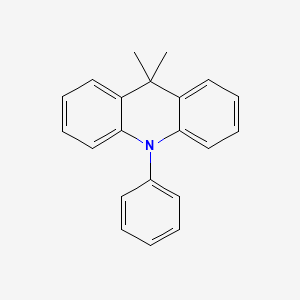
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine
説明
“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C21H19N and a molecular weight of 285.39 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . More detailed structural information was not found in the available resources.
Physical And Chemical Properties Analysis
“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a solid at 20°C . The melting point of this compound ranges from 118.0 to 123.0°C .
科学的研究の応用
OLED Applications
- Blue Phosphorescent Organic Light-Emitting Diodes (OLEDs): 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivatives, such as PCZAC, have been designed for use in blue phosphorescent OLEDs. These compounds exhibit high triplet energy and glass transition temperatures, leading to improved efficiency and longer lifetimes for OLEDs (Seo et al., 2015).
- Thermally Activated Delayed Fluorescence (TADF) Emitters: Modified versions of 9,9-dimethyl-9,10-dihydroacridine, like DPAc and SpiroAc, have been used to create blue TADF emitters for OLEDs. These molecules, due to their bulky acridine donors, exhibit high photoluminescent quantum yields and are effective in solution-processed OLEDs (Chen et al., 2021).
- Solution-Processed Nondoped OLEDs: Bipolar compounds based on 9,9-dimethyl-9,10-dihydroacridine have shown promise in the creation of efficient nondoped OLEDs. These compounds, when used as emitters, can achieve high external quantum efficiencies (Reddy et al., 2016).
Photophysical and Photochemical Studies
- Photochemical Hydroxide Ion Release: Studies have explored the excited-state behavior of 9,9-dimethyl-9,10-dihydroacridine derivatives in solvent effects on C-O bond cleavage, providing insights into their photochemical properties (Zhou et al., 2012).
- Chemiluminescence Reactions: Research on the reaction of certain 9,9-dimethyl-9,10-dihydroacridine derivatives with dimethyldioxirane has led to the observation of chemiluminescence, which is of interest in the study of chemical light emission (Sakanishi et al., 1994).
Molecular Design and Synthesis
- Novel Host Materials for OLEDs: Acridine-based materials, including 9,9-dimethyl-9,10-dihydroacridine, have been used to develop host materials for phosphorescent OLEDs. These materials offer improved stability and device efficiency (Braveenth et al., 2021).
- Electron-Donor Moieties in TADF Emitters: Incorporation of bulky acridine moieties like 9,9-dimethyl-9,10-dihydroacridine in TADF emitters has been shown to create materials with enhanced rigid structures and high photoluminescent quantum yields (Chen et al., 2021).
特性
IUPAC Name |
9,9-dimethyl-10-phenylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUEZIFXPDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



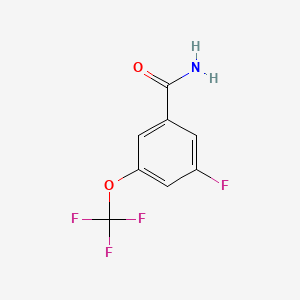

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)
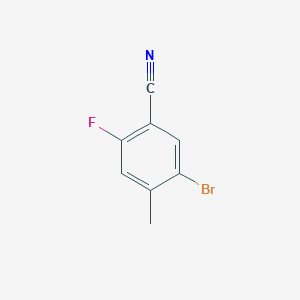
![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)


